1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane
Description
1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane (CAS: 1371638-05-9) is a dimeric derivative of quetiapine, a dibenzothiazepine-class antipsychotic. Structurally, it consists of two quetiapine-like moieties linked by an ethoxyethane bridge, resulting in the molecular formula C₄₀H₄₄N₆O₂S₂ and a molecular weight of 704.95 g/mol . The compound is primarily recognized as quetiapine impurity E, a critical reference standard in pharmaceutical quality control to monitor purity during drug manufacturing . While quetiapine itself is a therapeutic agent, this dimer lacks direct therapeutic indications and is instead utilized in analytical workflows to ensure batch consistency and regulatory compliance .
Properties
IUPAC Name |
6-[4-[2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N6O2S2/c1-5-13-35-31(9-1)39(41-33-11-3-7-15-37(33)49-35)45-21-17-43(18-22-45)25-27-47-29-30-48-28-26-44-19-23-46(24-20-44)40-32-10-2-6-14-36(32)50-38-16-8-4-12-34(38)42-40/h1-16H,17-30H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVWRXGWAIZGDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCOCCN2CCN(CC2)C3=NC4=CC=CC=C4SC5=CC=CC=C53)C6=NC7=CC=CC=C7SC8=CC=CC=C86 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N6O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1371638-05-9 | |
| Record name | Des(hydroxyethyl) quetiapine dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1371638059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DES(HYDROXYETHYL) QUETIAPINE DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JOZ426ZS3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of 1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane involves multiple steps. One common synthetic route starts with the preparation of dibenzo[b,f][1,4]thiazepine derivatives, which are then reacted with piperazine derivatives. The final step involves the coupling of these intermediates with ethoxyethane groups under controlled conditions. The reaction conditions typically include the use of inert atmospheres and specific temperature controls to ensure high purity and yield .
Chemical Reactions Analysis
1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of complex organic molecules.
Biology: The compound is studied for its interactions with various biological receptors, particularly dopamine and serotonin receptors.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders such as schizophrenia and depression.
Mechanism of Action
The mechanism of action of 1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane involves its interaction with multiple neurotransmitter receptors. It acts as an antagonist at dopamine D1, D2, and D3 receptors, as well as serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors. Additionally, it has high affinity for adrenergic receptors and histamine H1 receptors. These interactions result in the modulation of neurotransmitter activity, which is crucial for its therapeutic effects .
Comparison with Similar Compounds
Quetiapine Fumarate vs. the Dimeric Compound
- Structural Differences: Quetiapine fumarate (C₂₁H₂₅N₃O₂S) is a monomeric dibenzothiazepine derivative, whereas the dimeric compound doubles the molecular framework via an ethoxyethane bridge . This structural expansion increases molecular weight by ~64%, likely reducing blood-brain barrier permeability and altering pharmacokinetics .
- Pharmacological Impact : Quetiapine exerts its antipsychotic effects through D₂ and 5-HT₂ receptor antagonism . The dimer’s larger size and dual piperazinyl groups may hinder receptor binding, rendering it pharmacologically inactive. Instead, it serves as a degradation product or synthesis intermediate .
Salt Forms: Tetrahydrochloride vs. Free Base
Thiazepine Derivatives with Modified Cores
- Compounds such as 2-[(3-methylimino)-1,2,4-dithiazolo]amino derivatives () feature sulfur-rich heterocycles, which may improve metabolic stability or target specificity compared to the parent dibenzothiazepine scaffold .
Biological Activity
1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane is a compound that has garnered attention due to its potential biological activities, particularly in the field of psychopharmacology. This compound is structurally related to quetiapine, an atypical antipsychotic used for treating schizophrenia and bipolar disorder. Understanding the biological activity of this compound can provide insights into its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 704.95 g/mol. The compound features a complex structure that includes dibenzo[b,f][1,4]thiazepine moieties, which are known for their pharmacological properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 704.95 g/mol |
| CAS Number | 1371638-05-9 |
| SMILES | C(COCCN1CCN(CC1)C2=Nc3ccccc3Sc4ccccc24)OCCN5CCN(CC5)C6=Nc7ccccc7Sc8ccccc68 |
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors in the brain. Similar to quetiapine, it is thought to exert its effects by modulating dopaminergic and serotonergic pathways. This modulation can lead to antipsychotic effects, making it a candidate for further research in treating mental health disorders.
Antipsychotic Effects
Research indicates that compounds derived from dibenzo[b,f][1,4]thiazepine exhibit significant antipsychotic properties. A study highlighted the efficacy of quetiapine in reducing symptoms of schizophrenia, suggesting that similar compounds may offer comparable benefits. The exact binding affinities and receptor interactions specific to this compound remain to be fully elucidated but are anticipated to be similar due to structural homology.
Case Studies
In clinical settings, compounds like quetiapine have been evaluated for their effectiveness in managing acute psychotic episodes and maintaining long-term stability in bipolar disorder patients. These studies often report improvements in mood stabilization and reduced incidence of manic episodes when treated with thiazepine derivatives.
Toxicological Profile
The safety profile of this compound has not been extensively documented. However, related compounds have shown varied side effects ranging from sedation to metabolic changes. Future studies should focus on determining the toxicity levels and side effect profiles associated with this compound.
Stability and Analytical Methods
A stability-indicating HPLC method has been developed for the determination of related compounds like quetiapine in pharmaceutical formulations. This method could potentially be adapted for this compound to assess its stability under various conditions.
Comparative Analysis
| Compound | Molecular Weight | Antipsychotic Activity | Toxicity Level |
|---|---|---|---|
| Quetiapine | 383.5 g/mol | High | Moderate |
| 1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin... | 704.95 g/mol | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
